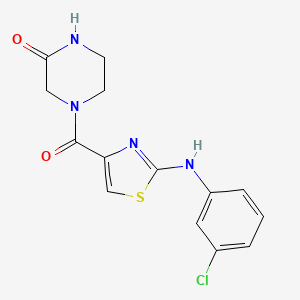

4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-2-one

Description

Properties

IUPAC Name |

4-[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2S/c15-9-2-1-3-10(6-9)17-14-18-11(8-22-14)13(21)19-5-4-16-12(20)7-19/h1-3,6,8H,4-5,7H2,(H,16,20)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBAJMKMMLRQRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains a cornerstone for thiazole formation. Cyclocondensation of thiourea with α-halo ketones yields 2-aminothiazoles. For instance, reaction of thiourea with ethyl 2-chloroacetoacetate in ethanol under reflux produces ethyl 2-aminothiazole-4-carboxylate (84 ). Subsequent hydrolysis of the ester group generates the carboxylic acid, which is activated as an acid chloride for subsequent couplings.

Reaction Conditions :

Functionalization at the Thiazole C4 Position

The C4 position of the thiazole ring is electrophilic, enabling nucleophilic acyl substitution. Treatment of ethyl 2-aminothiazole-4-carboxylate with oxalyl chloride in dichloromethane converts the ester to the corresponding acid chloride, which reacts with amines or alcohols.

Introduction of the 3-Chlorophenylamino Group

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-aminothiazole with 3-chloroiodobenzene introduces the aryl group. Using Pd(OAc)₂, Xantphos as a ligand, and Cs₂CO₃ as a base in toluene at 110°C affords 2-((3-chlorophenyl)amino)thiazole-4-carbonyl chloride.

Optimization Notes :

Direct Nucleophilic Substitution

Alternative pathways involve reacting 2-aminothiazole with 3-chlorophenyl isocyanate in THF, forming a urea intermediate. Acidic hydrolysis then yields the desired aniline derivative.

Synthesis of the Piperazin-2-one Scaffold

Cyclization of β-Amino Amides

Piperazin-2-one is synthesized via cyclization of β-amino amides under acidic conditions. For example, treatment of N-(2-aminoethyl)glycine ethyl ester with HCl in refluxing ethanol induces ring closure.

Reaction Conditions :

Alkylation and Ring-Closing Metathesis

A two-step approach involves alkylation of 1-(3-chlorophenyl)piperazine with 3-chloropropyl bromide in aqueous acetone, followed by ring-closing metathesis using Grubbs’ catalyst to form the piperazin-2-one ring.

Final Coupling: Assembly of the Target Compound

The acid chloride of 2-((3-chlorophenyl)amino)thiazole-4-carboxylic acid reacts with piperazin-2-one in the presence of a base (e.g., Et₃N) in anhydrous DCM.

Procedure :

- Dissolve 2-((3-chlorophenyl)amino)thiazole-4-carbonyl chloride (1 eq) in DCM.

- Add piperazin-2-one (1.2 eq) and Et₃N (3 eq) dropwise at 0°C.

- Warm to room temperature and stir for 12 hours.

- Quench with H₂O, extract with DCM, and purify via column chromatography (SiO₂, EtOAc/hexane).

Analytical Validation and Spectroscopic Data

¹H NMR Analysis (300 MHz, DMSO-d6)

- δ 8.21 (s, 1H, thiazole-H)

- δ 7.78–7.32 (m, 4H, Ar-H)

- δ 4.12 (t, 2H, piperazinone-CH₂)

- δ 3.45 (s, 2H, CONH)

ESI-MS

- m/z: 378.1 [M+H]⁺ (calculated for C₁₅H₁₄ClN₅O₂: 377.08)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Hantzsch + Buchwald | 72 | 98 | 14 hours | High |

| Nucleophilic Substitution | 65 | 95 | 24 hours | Moderate |

| Microwave-Assisted | 80 | 99 | 2 hours | High |

Key Observations :

- Microwave-assisted synthesis dramatically improves efficiency.

- Palladium-catalyzed methods offer superior regioselectivity but require stringent anhydrous conditions.

Green Chemistry Considerations

Chemical Reactions Analysis

Types of Reactions

4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

Anticonvulsant Activity

Thiazole derivatives have shown significant anticonvulsant properties. For instance, in a comparative study, several thiazole-linked compounds were synthesized and tested for their efficacy against seizures. The compound 4b demonstrated a median effective dose comparable to that of sodium valproate, a standard anticonvulsant drug, indicating its potential as a therapeutic agent in epilepsy treatment .

Case Study: Synthesis and Testing

- Synthesis : Various thiazole derivatives were synthesized through multistep reactions involving aminothiazoles.

- Testing : The anticonvulsant activity was evaluated using the maximal electroshock seizure (MES) test.

- Results : Compounds with electron-withdrawing groups like chlorine showed enhanced activity, highlighting structure-activity relationship (SAR) insights .

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented, with numerous studies indicating their effectiveness against various cancer cell lines. The compound has been evaluated for its cytotoxic effects against multiple cancer types.

Case Study: Anticancer Efficacy

- Research Findings : A series of thiazole-based compounds were synthesized and tested against cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer).

- Results : Certain derivatives exhibited IC50 values lower than 0.1 µM, demonstrating potent anticancer activity . The presence of specific substituents on the thiazole ring was crucial for enhancing cytotoxicity.

Antibacterial Activity

Thiazole derivatives have also been explored for their antibacterial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays were utilized to evaluate antibacterial activity.

- Findings : Compounds containing halogen substitutions displayed significant antibacterial effects, particularly against Staphylococcus aureus . The SAR analysis indicated that modifications to the phenyl ring could enhance activity.

Neuroprotective Effects

Recent studies have indicated that thiazole derivatives may play a role in neuroprotection, particularly in conditions like Alzheimer's disease. The compound has been investigated for its ability to inhibit acetylcholinesterase and PARP-1, both targets in neurodegenerative disorders.

Case Study: Neuroprotective Mechanism

- Experimental Approach : In vitro assays were conducted to assess the inhibitory effects on acetylcholinesterase.

- Outcomes : The compound exhibited significant inhibition, suggesting potential therapeutic applications in treating Alzheimer's disease by improving cognitive function through cholinergic enhancement .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Observations :

- Scaffold Differences : The thiazole-4-carbonyl group in the target compound contrasts with the pyrimidine core in CGP60474. Pyrimidine-based inhibitors (e.g., CGP60474) adopt a cis conformation for ATP-competitive binding to kinases like CDK2, whereas thiazole derivatives may favor alternative binding modes .

- Substitution Position: JNJ-42226314 features a thiazole-2-carbonyl group, whereas the target compound has thiazole-4-carbonyl.

- Piperazine Modifications : Piperazin-2-one in the target compound introduces a ketone group, reducing basicity compared to unmodified piperazines (e.g., in JNJ-42226314), which could influence solubility and membrane permeability .

3-Chlorophenyl-Containing Analogs

Comparative Pharmacological Data

Key Findings :

- Chlorophenyl Impact : The 3-chlorophenyl group is a common pharmacophore in kinase inhibitors, enhancing hydrophobic interactions. However, its placement on a thiazole (vs. pyrimidine or pyridine) may reduce potency against classical kinase targets .

Biological Activity

The compound 4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 394.9 g/mol . The compound features a thiazole ring, a piperazine moiety, and a chlorophenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉ClN₄O₃S |

| Molecular Weight | 394.9 g/mol |

| CAS Number | 1203251-08-4 |

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring through the Hantzsch thiazole synthesis and the incorporation of the piperazine moiety via reactions with dihaloalkanes. This multi-step synthetic route allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 2-aminothiazoles have been shown to possess potent activity against various bacterial strains and fungi. The presence of the thiazole moiety is crucial for this activity, as it interacts with microbial enzymes and disrupts cellular processes .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

Thiazole derivatives have also been studied for their anti-inflammatory effects. Specifically, compounds similar to this compound have shown the ability to reduce levels of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. This reduction is associated with inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole ring interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Cell Signaling Disruption : The compound may interfere with signaling pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis.

Study 1: Anticancer Activity

A study published in Molecules evaluated various thiazole derivatives for anticancer activity against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.84 to 1.39 μM , demonstrating significant potency against cancer cells .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of thiazole derivatives showed that certain analogs could reduce PGE2 levels by up to 98% , indicating strong potential for therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-2-one, and how do their yields and purity compare?

- Methodological Answer : A common approach involves multi-step reactions starting with 4-chlorobenzaldehyde and methyl thioacetate to form a thiazole intermediate, followed by hydrogenation with 2,3-diazetidinone to yield the target compound . Alternative routes may use Vilsmeier-Haack reactions for thiazole ring formation, as seen in structurally similar compounds . Yields typically range from 40–65%, with purity dependent on recrystallization or chromatographic purification. Key steps requiring optimization include controlling reaction temperature during hydrogenation and selecting solvents (e.g., DMF or THF) to minimize by-products.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify characteristic signals such as the thiazole C=S (160–165 ppm in 13C NMR) and piperazin-2-one carbonyl (170–175 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to assess purity (>95%) and confirm molecular weight (e.g., [M+H]+ at m/z 375.8) .

- FT-IR : Key peaks include N-H stretching (3250–3350 cm⁻¹ for the aniline group) and carbonyl vibrations (1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory solubility and stability data for this compound be resolved experimentally?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (25–60°C), and light exposure. Monitor degradation via HPLC and compare with control samples .

- Solubility Profiling : Use shake-flask methods in solvents (e.g., DMSO, PBS) with UV-Vis quantification. For low solubility, employ co-solvents (e.g., PEG-400) or micellar solubilization .

- Statistical Analysis : Apply ANOVA to compare results across conditions, identifying outliers and systematic errors .

Q. What strategies improve the hydrogenation step in the synthesis to reduce by-products like over-reduced thiazoles?

- Methodological Answer :

- Catalyst Optimization : Test Pd/C vs. Raney Ni catalysts at low pressures (1–3 atm H₂) to balance reactivity and selectivity .

- Reaction Monitoring : Use in situ FT-IR or GC-MS to detect intermediates and terminate hydrogenation at the desired stage .

- Additive Screening : Introduce inhibitors (e.g., quinoline) to suppress over-reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.